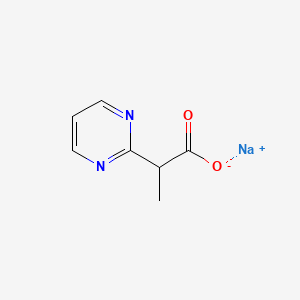

Sodium 2-(pyrimidin-2-yl)propanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

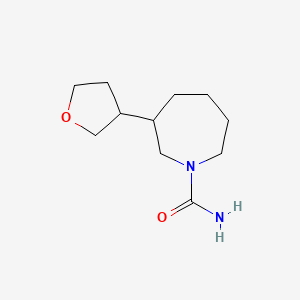

Sodium 2-(pyrimidin-2-yl)propanoate is a chemical compound with the CAS Number: 1820641-48-2 . It has a molecular weight of 174.13 and its IUPAC name is this compound . It is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H8N2O2.Na/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a powder . Unfortunately, other specific physical and chemical properties like boiling point, solubility, etc., are not available in the retrieved data.Applications De Recherche Scientifique

Coordination Chemistry and Ligand Properties

A comprehensive review highlighted the intricate chemistry and properties of pyridine and benzimidazole compounds, which are structurally related to Sodium 2-(pyrimidin-2-yl)propanoate. This review discussed the synthesis, properties, and complexation behavior of these compounds, noting their significant spectroscopic, structural, magnetic, and electrochemical activities. Such properties suggest potential applications in materials science, catalysis, and as precursors for more complex coordination compounds (Boča, Jameson, & Linert, 2011).

Electrochemical Applications and Energy Storage

Research on room-temperature sodium-ion batteries has underscored the importance of sodium-based compounds, including this compound, in developing efficient, cost-effective energy storage solutions. The exploration of various electrode materials and electrolytes for sodium-ion batteries reveals the potential of sodium compounds in enhancing the performance and sustainability of energy storage systems (Pan, Hu, & Chen, 2013).

Catalysis and Synthetic Chemistry

The synthesis and application of pyranopyrimidine scaffolds, which are chemically related to this compound, have been extensively reviewed. These scaffolds have demonstrated wide applicability in medicinal and pharmaceutical industries, showcasing the role of hybrid catalysts in the development of complex molecules. This indicates the potential of this compound in facilitating the synthesis of bioactive compounds and advancing organic synthesis methodologies (Parmar, Vala, & Patel, 2023).

Environmental Remediation

A review on percarbonate-based advanced oxidation processes for water remediation discusses the utility of sodium-based compounds, including this compound, in degrading organic pollutants. The unique oxidative capacity and eco-friendly nature of sodium percarbonate, as well as its potential for use in advanced oxidation processes, highlight the environmental applications of sodium compounds in water and soil remediation (Liu et al., 2021).

Anticancer Research

The anticancer potential of pyrimidine-based compounds, structurally similar to this compound, has been extensively documented. These compounds exhibit a broad range of activities against various cancer cell lines, indicating the significant potential of sodium pyrimidin-2-ylpropanoate derivatives in oncology and medicinal chemistry research (Kaur et al., 2014).

Mécanisme D'action

Safety and Hazards

The compound is associated with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Orientations Futures

Propriétés

IUPAC Name |

sodium;2-pyrimidin-2-ylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.Na/c1-5(7(10)11)6-8-3-2-4-9-6;/h2-5H,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJUMGMXCVFCYKY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC=N1)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N2NaO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Hydroxy-1,2,3,4-tetrahydropyrido[1,2-a]pyrazin-8-one;dihydrochloride](/img/structure/B2798240.png)

![N-[(3-chlorophenyl)methyl]-5-[(4-ethylphenyl)amino]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2798241.png)

![N-(3-chlorophenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2798244.png)

![(3E)-1-acetyl-4-[(4-tert-butylphenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione](/img/structure/B2798252.png)

![2-(5-Methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethyl acetate](/img/structure/B2798253.png)

![N-ethyl-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2798258.png)

![N-(3-cyanothiophen-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2798259.png)

![(Z)-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2798260.png)